6-Fluoroisoquinoline-1-carbonitrile is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It is classified under isoquinoline derivatives, which are known for their diverse biological activities. The compound has a molecular formula of and a molecular weight of 172.16 g/mol. Its structural features include a fluorine atom at the sixth position of the isoquinoline ring and a carbonitrile group at the first position, contributing to its unique chemical reactivity and potential applications in pharmaceuticals.
6-Fluoroisoquinoline-1-carbonitrile is cataloged with the Chemical Abstracts Service (CAS) number 1427501-46-9. It is part of a larger family of isoquinoline derivatives that have been explored for various therapeutic applications, including anti-inflammatory and antimicrobial properties. The compound is available from various chemical suppliers, indicating its utility in research and development settings .
The synthesis of 6-fluoroisoquinoline-1-carbonitrile can be achieved through several methods, primarily focusing on the functionalization of isoquinoline derivatives. One common approach involves:
Specific reaction conditions may include solvent choices like dimethylformamide or acetonitrile, temperatures ranging from room temperature to reflux conditions, and catalysts to enhance yields .
The molecular structure of 6-fluoroisoquinoline-1-carbonitrile can be represented by its SMILES notation: N#CC1=NC=CC2=C1/C=C\C(F)=C/2
. The structure features:
The compound's geometry allows for potential interactions with biological targets, making it a candidate for drug development .
6-Fluoroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Each reaction type requires specific conditions (e.g., temperature, solvent) to achieve optimal yields.
Further studies are needed to clarify its exact mechanisms and therapeutic potential .
These properties make it suitable for various synthetic applications in medicinal chemistry .
6-Fluoroisoquinoline-1-carbonitrile has several applications in scientific research:
The ongoing research into isoquinoline derivatives continues to highlight their importance in developing new therapeutic agents .
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5